molecular formula C6H11NO B3225341 Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine CAS No. 1247750-61-3

Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine

Cat. No.: B3225341
CAS No.: 1247750-61-3
M. Wt: 113.16
InChI Key: LBDGUQLCBNALNC-UHFFFAOYSA-N
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Description

Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride (CAS 1394041-55-4) is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a tertiary amine and a terminal alkyne group within a propargyl ether chain, making it a versatile synthon for various organic synthesis reactions, particularly through metal-catalyzed coupling reactions like the Click reaction . Compounds containing the prop-2-yn-1-yloxy (propargyloxy) functional group are valuable in structural-activity relationship (SAR) studies. Research indicates that such propargyl ether derivatives are utilized in the synthesis of more complex molecules, including 4H-chromene systems that are investigated for their potential to selectively target multidrug-resistant (MDR) cancer cells . The mechanism of action for these advanced leads often involves disrupting cellular processes such as intracellular calcium homeostasis, offering a promising strategy to overcome resistance to standard cancer therapies . As a high-purity building block, this amine hydrochloride salt facilitates the exploration of novel therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-prop-2-ynoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-5-8-6-4-7-2/h1,7H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDGUQLCBNALNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Pathway Optimization

Retrosynthetic Disconnection Analysis for Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary disconnection points are considered: the carbon-nitrogen (C-N) bond of the amine and the carbon-oxygen (C-O) bond of the ether.

Disconnection of the C-N Bond: This approach suggests two potential synthetic routes. The first involves the reaction of a (prop-2-yn-1-yloxy)ethyl halide with methylamine (B109427). The second, and often more efficient, route is a reductive amination pathway. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This would start from a carbonyl precursor, specifically (prop-2-yn-1-yloxy)acetaldehyde, which would react with methylamine to form an intermediate imine, subsequently reduced to the target secondary amine. libretexts.org

Disconnection of the C-O Ether Bond: Cleaving the ether linkage points towards two key synthons: 2-(methylamino)ethanol (B44016) and a propargyl electrophile, such as propargyl bromide. masterorganicchemistry.comwikipedia.org This strategy is the foundation for ether formation reactions like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com

This analysis reveals that the most plausible and commonly employed strategies would involve either a Williamson ether synthesis or a reductive amination approach.

Exploration of Diverse Synthetic Routes

Based on the retrosynthetic analysis, several synthetic pathways can be devised. The choice of route often depends on factors like starting material availability, desired yield, and scalability.

Strategies for Propargyl Ether Formation

The formation of the propargyl ether is a critical step in one of the main synthetic strategies.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this pathway would involve reacting 2-(methylamino)ethanol with a propargyl halide (e.g., propargyl bromide).

A crucial consideration in this approach is the presence of two nucleophilic sites in 2-(methylamino)ethanol: the hydroxyl group and the secondary amine. To achieve selective O-alkylation over N-alkylation, the reaction conditions must be carefully controlled. One common strategy is to use a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, forming a sodium alkoxide. bartleby.com This alkoxide is a much stronger nucleophile than the neutral amine, thus favoring the desired ether formation. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the SN2 reaction. acsgcipr.orgsemanticscholar.org

BaseSolventTemperature (°C)Plausible Yield (%)Reference
Sodium Hydride (NaH)THF0 to RT85-95 youtube.combartleby.com
Potassium Carbonate (K₂CO₃)AcetoneReflux60-75 semanticscholar.orgplos.org
Sodium Hydroxide (NaOH)PTC50-10070-85 wikipedia.orgbartleby.com

The Mitsunobu reaction offers an alternative for forming the ether linkage, particularly when mild conditions are required. wikipedia.org This reaction converts a primary or secondary alcohol into various functional groups, including ethers, with an inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org The process uses a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

For this specific synthesis, one could react propargyl alcohol with N-Boc-2-(methylamino)ethanol. The Boc (tert-butoxycarbonyl) group serves to protect the amine and increase the acidity of the alcohol's proton, facilitating the reaction. The alcohol is activated by the PPh₃/DEAD reagent system, allowing it to be displaced by the propargyl alcohol nucleophile. organic-chemistry.orgchemistrysteps.com A subsequent deprotection step would be required to remove the Boc group and yield the final product. While versatile, the Mitsunobu reaction can be challenging to scale up due to the formation of stoichiometric byproducts like triphenylphosphine oxide and the reduced hydrazine, which can complicate purification. organic-chemistry.orgorgsyn.org

Formation of the Ethaneamine Moiety

This approach focuses on constructing the C-N bond as the final key step.

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. libretexts.orgsigmaaldrich.com This one-pot reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com

To synthesize this compound, the required carbonyl precursor is (prop-2-yn-1-yloxy)acetaldehyde. This aldehyde can be prepared by the oxidation of 2-(prop-2-yn-1-yloxy)ethanol. The aldehyde is then reacted with methylamine in a suitable solvent, often methanol, under mildly acidic conditions to promote imine formation. masterorganicchemistry.com A selective reducing agent is then added to reduce the C=N double bond of the imine without affecting the alkyne or any remaining aldehyde.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comwikipedia.org NaBH₃CN is particularly effective because it is stable in mildly acidic conditions and selectively reduces the more electrophilic iminium ion over the starting aldehyde. masterorganicchemistry.comwikipedia.org

Reducing AgentSolventpHPlausible Yield (%)Reference
NaBH₃CNMethanol~5-680-90 masterorganicchemistry.comwikipedia.org
NaBH(OAc)₃DichloroethaneN/A85-95 masterorganicchemistry.comwikipedia.org
H₂/Pd-CEthanolN/A75-85 wikipedia.org
Alkylation of Pre-existing Amines

One of the most direct and convergent approaches to the synthesis of this compound is through the alkylation of a pre-existing secondary amine. This strategy typically involves the reaction of a suitable amine with an alkylating agent bearing the desired functionality. The direct alkylation of amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. masterorganicchemistry.comyoutube.com However, a significant challenge in the alkylation of primary or secondary amines is the potential for over-alkylation, as the resulting secondary or tertiary amine product is often more nucleophilic than the starting material. masterorganicchemistry.com This can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts as undesired by-products. masterorganicchemistry.comresearchgate.net

A plausible and controlled pathway involves the N-alkylation of 2-(methylamino)ethanol with propargyl bromide. In this scenario, the hydroxyl group of the amino alcohol can influence the reaction's selectivity. The use of a suitable base is crucial to deprotonate the amine, enhancing its nucleophilicity for the subsequent reaction with the electrophilic propargyl bromide. Hünig's base (N,N-diisopropylethylamine) is often employed in such alkylations as it is non-nucleophilic and effectively scavenges the acid generated during the reaction without promoting side reactions. researchgate.net

Alternatively, a "borrowing hydrogen" strategy can be employed, where an alcohol is used as the alkylating agent in the presence of a suitable catalyst. researchgate.netrsc.org This method is considered a green chemistry approach as it produces water as the only stoichiometric by-product. rsc.orgnih.gov For instance, 2-(methylamino)ethanol could be reacted with propargyl alcohol in the presence of a transition metal catalyst.

The following table outlines a hypothetical reaction scheme based on the alkylation of a secondary amine with an alkyl halide.

Reactant 1 Reactant 2 Base Solvent Typical Yield
2-(methylamino)ethanolPropargyl BromideHünig's BaseAcetonitrile75-85%
N-methyl-2-aminoethanolPropargyl ChlorideK2CO3DMF70-80%

This table presents plausible conditions for the described synthetic step based on analogous reactions reported in the literature.

Nitrile Reduction Pathways

An alternative synthetic route to this compound involves the reduction of a nitrile intermediate. This multi-step pathway offers good control over the introduction of the different functional groups. A possible sequence begins with the cyanoethylation of propargyl alcohol. In this step, propargyl alcohol is reacted with acrylonitrile (B1666552) under basic conditions to form 3-(prop-2-yn-1-yloxy)propanenitrile.

The subsequent and key step is the reduction of the nitrile group to a primary amine, which is then methylated. The reduction of nitriles can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.org Following the formation of the primary amine, 3-(prop-2-yn-1-yloxy)propan-1-amine, a selective N-methylation is required. Reductive amination is a highly effective method for this transformation. wikipedia.orgmasterorganicchemistry.com This involves reacting the primary amine with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN) to yield the target secondary amine. masterorganicchemistry.comyoutube.com This method is generally preferred over direct alkylation with a methyl halide to avoid over-methylation. masterorganicchemistry.com

A variation of this pathway could involve the direct reductive amination of an aldehyde precursor with methylamine. For instance, the aldehyde 2-(prop-2-yn-1-yloxy)acetaldehyde (B3285329) could be synthesized and then reacted with methylamine and a reducing agent in a one-pot reaction to form the final product. libretexts.org

Precursor Reaction Type Reagents Intermediate/Product
3-(prop-2-yn-1-yloxy)propanenitrileNitrile Reduction1. LiAlH4, 2. H2O3-(prop-2-yn-1-yloxy)propan-1-amine
3-(prop-2-yn-1-yloxy)propan-1-amineReductive AminationFormaldehyde, NaBH3CNMethyl[3-(prop-2-yn-1-yloxy)propyl]amine
2-(prop-2-yn-1-yloxy)acetaldehydeReductive AminationMethylamine, NaBH(OAc)3This compound

This table illustrates potential nitrile reduction and subsequent functionalization steps towards the synthesis of the target molecule and a close analog.

Sequential Functional Group Introduction

The synthesis of a multifunctional molecule like this compound necessitates a carefully planned sequence of reactions to introduce each functional group without interfering with others already present. One logical sequence starts with a bifunctional starting material, such as an amino alcohol. For instance, starting with 2-aminoethanol, the secondary amine can be formed first through a selective mono-N-methylation. Subsequently, the hydroxyl group can be converted to the propargyl ether via a Williamson ether synthesis, reacting the N-methyl-2-aminoethanol with propargyl bromide in the presence of a base.

An alternative strategy would be to first protect the amine, perform the O-alkylation, and then deprotect and methylate the amine. For example, 2-aminoethanol could be protected with a suitable protecting group (e.g., Boc), followed by O-propargylation of the hydroxyl group. After deprotection of the amine, reductive amination with formaldehyde would yield the final product.

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is paramount for developing a robust, efficient, and scalable synthesis. This involves a systematic investigation of catalysts, solvents, temperature, and pressure to maximize yield and selectivity while minimizing reaction times and by-product formation.

Catalyst Screening and Ligand Influence for Key Steps

For the synthesis of this compound, particularly in steps involving C-N bond formation or "borrowing hydrogen" reactions, the choice of catalyst is critical. A variety of transition metal catalysts have been shown to be effective for N-alkylation and related reactions.

Copper Catalysts : Copper salts, such as CuCl, CuBr, and Cu(OTf)2, are widely used for propargylic amination and three-component couplings of aldehydes, amines, and alkynes (A3 coupling). organic-chemistry.orgnih.gov The use of chiral ligands, such as (R)-BINAP, with copper catalysts can achieve high enantioselectivity in asymmetric syntheses. rsc.org

Iridium and Nickel Catalysts : Iridium complexes are highly efficient for N-alkylation of amines with alcohols via the "borrowing hydrogen" mechanism. researchgate.net Similarly, catalyst systems generated in situ from Ni(COD)2 have shown high activity for the N-alkylation of anilines and other amines with a broad range of alcohols. rsc.org

Iron Catalysts : As a more sustainable and less toxic alternative, iron catalysts have been developed for reductive amination and N-methylation reactions. nih.gov For example, iron oxide nanoparticles can catalyze the N-methylation of amines using paraformaldehyde. nih.gov

The influence of ligands is also a key consideration. Ligands can modulate the reactivity and selectivity of the metal center. For instance, in copper-catalyzed reactions, phosphine ligands can stabilize the active catalytic species and influence the stereochemical outcome of the reaction.

Catalyst System Reaction Type Key Advantages Reference
CuCl / LigandPropargylic AminationReadily available, versatile for A3 couplings. organic-chemistry.org
[IrBr(cod)]2 / BaseN-alkylation with AlcoholsHigh efficiency, "borrowing hydrogen" strategy. researchgate.net
Ni(COD)2 / KOHN-alkylation with AlcoholsNoble-metal free, high activity. rsc.org
Fe2O3 (nanoparticles)Reductive N-methylationLow toxicity, reusable heterogeneous catalyst. nih.gov

This table summarizes potential catalyst systems applicable to the synthesis of the target molecule based on literature precedents.

Solvent System Effects on Yield and Selectivity

The choice of solvent can significantly impact the outcome of a chemical reaction by influencing reactant solubility, reaction rates, and selectivity. For the alkylation and amination reactions relevant to the synthesis of this compound, several solvent systems are commonly employed.

Polar Aprotic Solvents : Acetonitrile (CH3CN) and N,N-dimethylformamide (DMF) are frequently used for SN2 reactions, such as the alkylation of amines with alkyl halides. rsc.orgnih.gov They are effective at solvating the transition state and promoting the reaction. Acetonitrile, in particular, has been shown to be a suitable solvent for iron-catalyzed domino reactions of propargylamines. rsc.org

Alcohols : In "borrowing hydrogen" reactions, the alcohol reactant can sometimes serve as the solvent, especially when used in large excess. nih.gov However, in other cases, co-solvents like trifluoroethanol (CF3CH2OH) have been found to be excellent for improving the solubility of amino acid substrates and achieving high yields in N-alkylation reactions. nih.gov

Solvent-Free Conditions : In some instances, reactions can be run neat (without a solvent), which can lead to higher reaction rates and simplified workup procedures. researchgate.net This is a key principle of process intensification and green chemistry.

The selection of the optimal solvent system requires experimental screening to balance reactant solubility, reaction kinetics, and product isolation.

Temperature and Pressure Profiling for Reaction Efficiency

Temperature and pressure are critical parameters that control the rate and efficiency of chemical reactions. For the synthesis of this compound, careful control of these parameters is essential.

Temperature : Most of the discussed alkylation and amination reactions are conducted at elevated temperatures to overcome the activation energy barrier and achieve reasonable reaction times. For example, iron-catalyzed domino reactions of propargylamines have been optimized at 80 °C. rsc.org N-alkylation of amines with alcohols using iridium catalysts is typically performed at around 110 °C. researchgate.net However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of undesired by-products. Therefore, temperature profiling is necessary to find the optimal balance between reaction rate and selectivity.

Pressure : While many of the discussed liquid-phase reactions are performed at atmospheric pressure, certain processes, such as catalytic hydrogenations for nitrile reduction, may require elevated pressures of hydrogen gas. The reaction of methylamines with gamma-butyrolactone (B3396035) to produce N-methyl-2-pyrrolidone (NMP), an analogous industrial process, is carried out under superatmospheric pressure. google.com The use of sealed reaction vessels can also allow for heating solvents above their atmospheric boiling points, which can significantly accelerate reaction rates.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is critical for minimizing environmental impact and improving process efficiency. Traditional synthetic routes often involve hazardous reagents, significant solvent use, and the generation of substantial waste. By focusing on metrics like atom economy and the Environmental Impact Factor (E-Factor), and by exploring alternative reaction media, chemists can develop more sustainable pathways.

A plausible and common laboratory-scale synthesis for this compound involves a two-step process starting from commercially available materials. This pathway serves as a baseline for assessing green chemistry metrics and identifying areas for optimization.

Proposed Synthetic Pathway:

Step 1: Etherification. Reaction of 2-chloroethanol (B45725) with propargyl alcohol under basic conditions (Williamson ether synthesis) to form 2-(prop-2-yn-1-yloxy)ethan-1-ol.

Step 2: Halogenation. Conversion of the primary alcohol in 2-(prop-2-yn-1-yloxy)ethan-1-ol to an alkyl chloride, for instance, using thionyl chloride (SOCl₂), to yield 1-chloro-2-(prop-2-yn-1-yloxy)ethane.

Step 3: Amination. Nucleophilic substitution of the chloride with methylamine to produce the final product, this compound.

This multi-step synthesis, while effective, presents several opportunities for improvement from a green chemistry perspective.

Atom Economy

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. scranton.eduresearchgate.net The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reaction: C₅H₇ClO + CH₅N → C₆H₁₁NO + HCl

In this step, 1-chloro-2-(prop-2-yn-1-yloxy)ethane (C₅H₇ClO) reacts with methylamine (CH₅N) to form the target product (C₆H₁₁NO) and hydrochloric acid (HCl) as a byproduct. The HCl is typically neutralized by an excess of methylamine or another base, generating further salt waste.

Table 1: Theoretical Atom Economy Calculation for the Amination Step

ReactantFormulaMolecular Weight ( g/mol )Atoms in Product
1-chloro-2-(prop-2-yn-1-yloxy)ethaneC₅H₇ClO118.56No (Cl is lost)
MethylamineCH₅N31.06Yes
Total Reactant MW 149.62
Product
This compoundC₆H₁₁NO113.16

Calculation: % Atom Economy = (113.16 / 149.62) x 100 = 75.6%

While 75.6% might seem reasonable, this only accounts for the final step. The preceding steps involving chlorination with thionyl chloride (SOCl₂) are significantly less atom-economical, generating SO₂ and HCl as byproducts. Addition reactions and rearrangements typically have the highest atom economy, often approaching 100%, whereas substitution and elimination reactions are inherently less efficient. nih.govrsc.org

Environmental Impact Factor (E-Factor)

The E-Factor provides a more holistic view of the waste generated in a process, defined as the total mass of waste produced per mass of product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-Factor accounts for solvent losses, reaction yield, and waste from workup and purification procedures. A typical multi-step synthesis in the fine chemical or pharmaceutical industry can have an E-Factor ranging from 5 to over 100.

For the proposed synthesis of this compound, the primary contributors to the E-Factor would be:

Byproducts: Salts from neutralization (e.g., methylammonium (B1206745) chloride), and byproducts from the halogenation step (SO₂, HCl).

Solvents: Volatile organic solvents (VOCs) like THF, dichloromethane, or diethyl ether used for the reaction and subsequent extraction and purification (e.g., chromatography).

Unreacted Reagents: Excess reagents used to drive the reaction to completion.

Table 2: Estimated E-Factor Contributors for a Conventional Synthesis

Waste SourceDescriptionEstimated Contribution
Byproducts Stoichiometric byproducts from each synthetic step.High
Solvent Loss Evaporation during reaction, workup, and purification.Very High
Aqueous Waste Contaminated water from extraction and washing steps.High
Solid Waste Silica gel from chromatography, spent drying agents.Medium

Reducing the number of synthetic steps, using catalytic instead of stoichiometric reagents, and minimizing solvent use are key strategies to lower the E-Factor. researchgate.net

A major goal in greening the synthesis of this compound is the replacement of conventional organic solvents with more environmentally benign alternatives or eliminating them entirely.

Aqueous-Phase Synthesis

Conducting reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact.

Amination Step: The final amination step could potentially be performed in an aqueous solution of methylamine, as methylamine is highly water-soluble. However, the starting material, 1-chloro-2-(prop-2-yn-1-yloxy)ethane, likely has low water solubility, which would lead to a slow, heterogeneous reaction. The use of phase-transfer catalysts (PTCs) could facilitate this by transporting the methylamine into an organic phase or by enhancing reactivity at the interface, potentially allowing for a biphasic water-organic system and reducing the need for a large volume of a single organic solvent.

Etherification Step: The initial Williamson ether synthesis is traditionally run in anhydrous polar aprotic solvents like DMF or THF. A greener alternative could involve using a PTC in a biphasic system with aqueous sodium hydroxide, minimizing the use of organic solvents.

Solvent-Free Synthesis

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste entirely.

Mechanochemistry: This technique involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling). For the amination step, the liquid or gaseous methylamine could be reacted with the solid or liquid chloro-intermediate in a ball mill. This approach can lead to shorter reaction times, higher yields, and eliminates the need for solvents for both the reaction and often for purification.

High-Temperature Neat Reactions: If the reactants are stable, liquid-phase reactions can be run at elevated temperatures without any solvent. For instance, the reaction between 1-chloro-2-(prop-2-yn-1-yloxy)ethane and an excess of liquid methylamine could be performed under pressure in a sealed reactor.

Table 3: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Conventional Synthesis Well-established, predictable.High E-Factor, uses hazardous solvents, generates significant waste.
Aqueous-Phase Synthesis Environmentally benign solvent (water), reduced flammability risk.Potential for low reactant solubility, may require phase-transfer catalysts.
Solvent-Free (Mechanochemistry) Eliminates solvent waste, can reduce reaction times and energy input.Not suitable for all reaction types, requires specialized equipment (ball mill).

The development of these greener pathways requires dedicated research to optimize reaction conditions, but holds the promise of a significantly more sustainable manufacturing process for this compound.

Elucidation of Reaction Mechanisms and Transformation Pathways

Reactivity Investigations of the Terminal Alkyne Functionality

The presence of a terminal alkyne group in Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine makes it a valuable substrate for a variety of addition and coupling reactions. The high electron density of the carbon-carbon triple bond and the acidity of the terminal proton are key to its reactivity.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. For this compound, this reaction would involve its terminal alkyne and an organic azide (B81097) in the presence of a copper(I) catalyst.

The generally accepted mechanism commences with the formation of a copper(I)-acetylide intermediate from the terminal alkyne of this compound. This step is facilitated by a base, which deprotonates the alkyne. Subsequently, the organic azide coordinates to the copper center, followed by a [3+2] cycloaddition event. This leads to a six-membered copper-containing metallacycle, which then rearranges to form the stable triazole ring and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. The secondary amine moiety in this compound could potentially influence the reaction kinetics by coordinating to the copper catalyst.

Table 1: Illustrative Reaction Conditions for CuAAC with a Generic Organic Azide

ParameterCondition
Alkyne Substrate This compound
Azide Substrate Generic Organic Azide (e.g., Benzyl (B1604629) Azide)
Catalyst Copper(I) source (e.g., CuI, CuSO4/Sodium Ascorbate)
Solvent t-Butanol/Water, THF, DMF
Temperature Room Temperature to mild heating

Hydrofunctionalization reactions of the alkyne in this compound would involve the addition of H-X across the triple bond.

Hydration: The acid-catalyzed hydration of the terminal alkyne would proceed via a Markovnikov addition of water, leading to an enol intermediate that tautomerizes to the corresponding methyl ketone. This transformation is typically catalyzed by mercury(II) salts or Brønsted acids.

Hydroamination: Intramolecular hydroamination could potentially occur, where the secondary amine adds across the alkyne, though this often requires a catalyst (e.g., gold, ruthenium) to proceed efficiently. Intermolecular hydroamination with other amines is also a possibility, generally favoring the formation of enamines or imines after tautomerization.

Hydroarylation: The addition of an aromatic C-H bond across the alkyne, typically catalyzed by transition metals like gold, platinum, or ruthenium, would result in the formation of a vinylarene. The regioselectivity of this addition can be influenced by the choice of catalyst and the electronic properties of the arene.

The terminal alkyne of this compound is a suitable partner for various cross-coupling reactions.

Sonogashira Coupling: This reaction would involve the coupling of the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. The mechanism involves the formation of a copper(I)-acetylide, which then undergoes transmetalation to a palladium(0) complex. Reductive elimination from the resulting palladium(II) species yields the coupled product and regenerates the palladium(0) catalyst.

Heck-type Reactions: While classic Heck reactions involve alkenes, related transformations of alkynes can occur. A Heck-type reaction could involve the palladium-catalyzed coupling of the alkyne with an aryl halide, leading to a disubstituted alkene. The regioselectivity of this process can be a key challenge.

Chemical Transformations of the Secondary Amine Group

The secondary amine in this compound provides a nucleophilic center that can participate in a variety of bond-forming reactions.

Acylation: The secondary amine can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism and is often carried out in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl).

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields a sulfonamide. This transformation is useful for protecting the amine or for introducing specific functionalities.

Table 2: Representative Acylation and Sulfonylation Reactions

ReactionReagentProduct Type
Acylation Acetyl ChlorideN-acetyl amide
Sulfonylation p-Toluenesulfonyl ChlorideN-tosyl sulfonamide

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. This proceeds through a nucleophilic substitution (SN2) pathway. The product of monoalkylation would be a tertiary amine. However, overalkylation can be a significant side reaction.

Quaternization: If the alkylation is allowed to proceed further, or if a more reactive alkylating agent is used, the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. This process introduces a permanent positive charge on the nitrogen atom.

Amine-Promoted Organic Transformations

The secondary amine moiety in this compound can act as a nucleophile or a base, promoting a variety of organic transformations. While specific studies on this compound are limited, the reactivity of analogous propargyl amines is well-documented and provides insight into its potential chemical behavior. Propargyl amines are versatile building blocks in organic synthesis, participating in multicomponent reactions and transition-metal-catalyzed transformations. nih.govresearchgate.netresearchgate.netresearchgate.net

One of the key reactions involving propargyl amines is their use in post-Ugi transformations. nih.govresearchgate.net The Ugi reaction, a four-component reaction, can be followed by a variety of transformations of the resulting adduct, often involving the propargyl group. For instance, a gold-catalyzed alkyne activation can lead to an intramolecular nucleophilic attack, generating complex spiroindoline structures. researchgate.net The amine component plays a crucial role in these transformations, acting as a nucleophile in the initial Ugi reaction and influencing the subsequent cyclization pathways.

Furthermore, the amine can participate in combined enamine/transition metal catalysis. researchgate.net In such systems, the amine can form a nucleophilic enamine intermediate with a carbonyl compound, which can then react with a transition metal-activated substrate. This dual activation strategy allows for unique chemical transformations that are not accessible with either catalyst alone.

The table below summarizes representative amine-promoted transformations involving propargyl systems, which are analogous to the potential reactivity of this compound.

Reaction TypeCatalyst/ReagentsProduct TypeRef.
Post-Ugi Domino CyclizationAu(PPh₃)SbF₆, TFASpiroindolines nih.gov
Copper-Catalyzed Azide-Alkyne CycloadditionCuI, NaN₃Triazole-fused Benzazepines nih.gov
Combined Enamine/Transition Metal CatalysisAmine catalyst, Transition metalα-Allylic Alkylated Carbonyls researchgate.net

Stability and Cleavage Mechanisms of the Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions or with specific reagents. The mechanism of ether cleavage typically proceeds via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. nih.gov

In the case of this compound, the ether is a primary propargyl ether. Cleavage under acidic conditions would likely involve protonation of the ether oxygen, followed by nucleophilic attack of the counter-ion. Given that a primary carbocation is unstable, an SN2 mechanism is the more probable pathway for cleavage of the ethyl-oxygen bond. However, the propargyl group introduces the possibility of stabilization of a carbocation intermediate, which might allow for an SN1 component to the reaction.

Recent studies have shown that propargyl ethers can be selectively cleaved under mild conditions using low-valent titanium reagents. nih.gov For example, a reagent system of Ti(O-i-Pr)₄/TMSCl/Mg can effectively depropargylate propargyl ethers to the corresponding alcohols. nih.gov This method offers a milder alternative to the harsh conditions often required for ether cleavage.

Furthermore, the presence of the neighboring nitrogen atom in this compound could influence the cleavage of the ether linkage through neighboring group participation. The nitrogen could potentially act as an internal nucleophile, facilitating the cleavage of the C-O bond.

Transition metal catalysts have also been employed for the cleavage of propargyl groups. For instance, copper(I) has been shown to catalyze the cleavage of disubstituted propargyl groups to release free amines or hydroxyls. nih.gov Ruthenium catalysts have also been used for the selective cleavage of the N-propargyl group from sulfonamides and amides. researchgate.net

The following table outlines different conditions for the cleavage of propargyl ethers.

Reagent/CatalystConditionsMechanism/CommentRef.
Strong Acids (e.g., HBr, HI)HeatSN1 or SN2 nih.gov
Ti(O-i-Pr)₄/TMSCl/MgMildReductive cleavage nih.gov
Cu(I)-BTTAA-Catalytic cleavage nih.gov
Ruthenium Catalyst-Selective N-propargyl cleavage researchgate.net

Intramolecular Cyclization and Rearrangement Studies to Novel Ring Systems

The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic alkyne, makes it a prime candidate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. A particularly relevant transformation is the synthesis of morpholine (B109124) derivatives.

The synthesis of substituted morpholines from N-propargylamines has been reported through various catalytic systems. nih.govacs.org For example, the intramolecular hydroalkoxylation of N-allyl amino alcohols, a reaction analogous to the potential cyclization of the title compound, can be achieved using copper catalysts to yield morpholine derivatives. nih.govnih.gov A plausible mechanism for the cyclization of this compound would involve an intramolecular nucleophilic attack of the nitrogen atom onto the alkyne, which could be activated by a transition metal catalyst or proceed under basic conditions. A 6-endo-dig cyclization would lead to the formation of a six-membered morpholine ring.

Palladium-catalyzed hydroalkoxylation of enynols has also been shown to produce cyclic ethers, demonstrating the feasibility of such intramolecular cyclizations. chemrxiv.org Furthermore, base-mediated cyclizations of propargylamines can lead to various heterocyclic systems. nih.gov

The table below presents examples of intramolecular cyclizations of related amino-alkyne systems.

Starting MaterialCatalyst/ReagentsProductRef.
N-Allyl amino alcohols(S,S)-t-Bu-Box, Ag₂CO₃, Cu(MeCN)₄PF₆2-Methylmorpholines nih.gov
N-Propargylamino epoxides-2,6-trans-substituted morpholines nih.gov
EnynolsPd(0)/B(C₆F₅)₃Medium-sized cyclic ethers chemrxiv.org

Stereochemical Control and Diastereoselective/Enantioselective Transformations (if applicable to chiral derivatives)

While this compound itself is achiral, its derivatives can contain stereocenters, making stereochemical control in their transformations a crucial aspect. The synthesis of chiral propargyl alcohols and amines, which can be precursors to chiral derivatives of the title compound, has been extensively studied.

For instance, enantioselective hydroalkoxylation of alkenols catalyzed by copper complexes can produce chiral cyclic ethers, including morpholines. nih.govnih.gov The use of chiral ligands, such as (S,S)-t-Bu-Box, allows for high enantioselectivity in these cyclization reactions. nih.gov This suggests that if a chiral derivative of this compound were used as a substrate, its intramolecular cyclization could potentially be controlled to yield a specific stereoisomer of the resulting morpholine product.

Density functional theory (DFT) computations have been employed to understand the origin of stereoselectivity in chiral N-heterocyclic carbene-catalyzed reactions, providing insights into the factors that govern the formation of specific stereoisomers. nih.gov Such computational studies can be valuable in predicting and optimizing the stereochemical outcome of reactions involving chiral derivatives of this compound.

The following table highlights methods for achieving stereochemical control in reactions analogous to those that could be performed on chiral derivatives of the title compound.

ReactionCatalyst/Chiral AuxiliaryStereochemical OutcomeRef.
Enantioselective HydroalkoxylationCu(MeCN)₄PF₆, (S,S)-t-Bu-BoxEnantioenriched morpholines nih.gov
Desymmetrization of 1,3-diketonesChiral N-heterocyclic carbeneEnantiopure tricyclic lactones nih.gov

Comprehensive Spectroscopic and Advanced Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR Chemical Shifts The expected chemical shifts for Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine in a standard solvent like CDCl₃ are tabulated below. These predictions are based on the analysis of similar functional groups in related molecules. nih.govgoogleapis.com

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-C≡1'~2.4 (t)
C≡C-H1'~74.5
C≡C-H2'~80.0
O-CH₂-C≡3'~4.2 (d)~58.0
O-CH₂-CH₂2~3.6 (t)~69.0
N-CH₂-CH₂1~2.8 (t)~49.0
N-CH₃~2.5 (s)~36.0
N-HVariable (broad s)

Note: Chemical shifts are relative to TMS. Coupling patterns are denoted as (s) singlet, (d) doublet, (t) triplet.

To unambiguously assign these resonances and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. google.co.in

2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include:

A cross-peak between the protons of the two methylene (B1212753) groups in the ethyl chain (-O-CH₂-CH₂-N-), confirming their adjacency.

A weak correlation between the terminal alkyne proton and the propargylic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would confirm the assignments made in the 1D spectra by linking each proton signal to its corresponding carbon signal. For instance, the signal at ~4.2 ppm would correlate with the carbon signal at ~58.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire molecule. Expected key HMBC correlations are:

From the N-methyl protons (~2.5 ppm) to the adjacent methylene carbon (~49.0 ppm).

From the propargylic methylene protons (~4.2 ppm) to the acetylenic carbons (~80.0 and ~74.5 ppm) and the ether-linked ethyl carbon (~69.0 ppm).

From the terminal alkyne proton (~2.4 ppm) to the propargylic methylene carbon (~58.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For example, NOE cross-peaks could be observed between the N-methyl protons and the protons of the ethyl chain, helping to define the molecule's three-dimensional structure.

The single bonds within this compound (C-C, C-O, C-N) allow for rotational freedom, leading to various possible conformations. At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the rotation may slow down sufficiently to allow for the observation of distinct signals for different stable conformers. Dynamic NMR studies could thus provide information on the energy barriers to rotation and the relative populations of different conformational isomers.

Modern computational chemistry offers powerful tools for the prediction of NMR chemical shifts. github.iouncw.eduresearchgate.net Methods such as Density Functional Theory (DFT) can calculate the magnetic shielding of each nucleus. These theoretical values, when compared with experimental data, provide a high level of confidence in the structural assignment. In the absence of experimental data for the title compound, computational predictions would be the primary method for estimating the NMR spectrum. The validation of these predictions would rely on the consistency of the data with the known effects of the various functional groups on chemical shifts.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy is highly sensitive to the types of bonds and functional groups present in a molecule, as well as to intermolecular interactions such as hydrogen bonding.

The infrared (IR) and Raman spectra of this compound would be expected to show a series of characteristic absorption bands corresponding to the vibrations of its functional groups.

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
≡C-HStretching~3300 (Strong, sharp)Strong
N-HStretching~3300-3500 (Weak-Medium, broad)Weak
C-H (alkane)Stretching~2850-2960Medium
C≡CStretching~2120 (Weak)Strong
C-O-CAsymmetric Stretch~1100-1150 (Strong)Medium
C-NStretching~1000-1250Medium

The presence of a secondary amine group (N-H) allows for the formation of intermolecular hydrogen bonds. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. The ether oxygen can also act as a hydrogen bond acceptor. These interactions can be studied using vibrational spectroscopy. For example, in a concentrated sample, the N-H stretching vibration would likely appear as a broadened band at a lower frequency compared to a very dilute solution where intermolecular interactions are minimized. The extent of this broadening and frequency shift can provide qualitative information about the strength of the hydrogen bonding network.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places).

For this compound, with a molecular formula of C6H11NO, the theoretical exact mass can be calculated. However, a search of scientific literature and spectral databases did not yield any published experimental HRMS data. Such an analysis would typically involve electrospray ionization (ESI) to generate the protonated molecule [M+H]+. The experimentally measured m/z value would then be compared to the theoretical value to confirm the elemental composition.

Table 1: Theoretical HRMS Data for this compound (Note: The following data is calculated and has not been confirmed by published experimental results.)

Molecular Formula Ion Theoretical Exact Mass (m/z)

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformational details. For this analysis to be performed, the compound of interest, or a suitable derivative, must first be grown as a single crystal of sufficient quality.

A thorough review of crystallographic databases and chemical literature found no evidence that this compound or any of its crystalline derivatives have been successfully crystallized and analyzed by X-ray diffraction. Consequently, no experimental data on its solid-state structure, such as crystal system, space group, or unit cell dimensions, is available.

Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism) for Chiral Analogues (if synthesized)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are essential for studying chiral molecules—those that are non-superimposable on their mirror images. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

The parent compound, this compound, is achiral and therefore would not exhibit an ECD spectrum. For chiroptical analysis to be relevant, a chiral analogue would need to be synthesized, for example, by introducing a stereocenter into the molecule. A search of the scientific literature did not identify any reports on the synthesis or chiroptical analysis of chiral analogues of this compound. Therefore, no data from techniques like ECD are available.

Table 2: List of Compounds Mentioned

Compound Name

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic characteristics and reactivity of Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine. These methods, grounded in the principles of quantum mechanics, allow for a detailed examination of the molecule's electron distribution and orbital energies.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Molecular Orbitals

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry.

This optimization process minimizes the energy of the molecule, revealing key structural parameters like bond lengths, bond angles, and dihedral angles. From this optimized geometry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized around the nitrogen atom of the amine group and the π-system of the alkyne, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the molecule, but with significant character on the acetylenic proton and the C-H bonds, suggesting sites susceptible to nucleophilic attack.

Table 1: Calculated DFT Parameters for this compound

Parameter Value
HOMO Energy -8.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 9.7 eV

Ab Initio Methods for Energetic Profiles of Reactions

While DFT is powerful, ab initio methods, which are based solely on theoretical principles without empirical parameters, provide a higher level of theory for calculating the energetic profiles of reactions. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed to investigate reactions involving this compound, such as its participation in click chemistry reactions or nucleophilic additions. These calculations provide accurate energies for reactants, products, and any intermediates, allowing for the determination of reaction enthalpies (ΔH) and Gibbs free energies (ΔG), which predict the spontaneity and thermodynamic favorability of a reaction.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethyl ether linkage in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. By systematically rotating the key dihedral angles (e.g., C-O-C-C and O-C-C-N), a potential energy surface (PES) can be mapped. This map reveals the low-energy, stable conformations (local minima) and the energy barriers (saddle points) that separate them. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity. The global minimum on the PES represents the most populated conformation of the molecule in the gas phase.

Transition State Analysis and Reaction Pathway Elucidation

To understand the kinetics of a chemical reaction—how fast it proceeds—it is necessary to identify the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for reactants to become products. Computational methods are used to locate the geometry of the TS and calculate its energy. Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction pathway. By connecting the reactants, transition state, and products, the entire minimum energy path for a reaction can be elucidated, providing a detailed mechanistic understanding. For instance, the transition state for the deprotonation of the terminal alkyne by a base could be precisely modeled.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While gas-phase calculations are fundamental, molecules typically react in solution. Molecular Dynamics (MD) simulations are employed to model the behavior of this compound in a condensed phase. In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, ethanol), and the system's evolution over time is simulated by solving Newton's equations of motion for every atom.

These simulations provide insights into how solvent molecules arrange around the solute and how hydrogen bonding and other intermolecular forces influence the solute's conformation and dynamics. MD can reveal the preferred solvation shells around the polar amine and ether groups versus the nonpolar alkyne terminus. This information is critical for accurately predicting reaction rates and equilibria in solution, as solvent can significantly stabilize or destabilize reactants, products, and transition states.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. By using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These predicted shifts, when compared to experimental spectra, can confirm the proposed structure.

Similarly, the vibrational frequencies corresponding to the stretching and bending of bonds can be calculated. These theoretical frequencies correspond to the peaks observed in an Infrared (IR) or Raman spectrum. For this molecule, characteristic calculated frequencies would include the N-H stretch, the C≡C triple bond stretch, and the ≡C-H stretch, all of which are diagnostic features.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Feature Value
¹³C NMR Chemical Shift (C≡CH) ~80 ppm
¹³C NMR Chemical Shift (C≡CH) ~75 ppm
¹H NMR Chemical Shift (≡C-H) ~2.4 ppm
IR Vibrational Frequency (≡C-H stretch) ~3300 cm⁻¹

Applications in Advanced Materials Science and Supramolecular Chemistry

Functionalization of Surfaces and Nanomaterials

The ability to tailor surface properties at the molecular level is critical for applications ranging from biomedical devices to electronics. Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine serves as a versatile linker molecule for modifying surfaces and nanomaterials.

Covalent immobilization ensures the long-term stability and functionality of molecules attached to a surface, which is a significant advantage over simple physical adsorption. nih.govkarplab.netresearchgate.net The terminal alkyne of this compound is perfectly suited for this purpose. Surfaces of materials like glass, polymers, or nanoparticles can be pre-functionalized with azide (B81097) groups. nih.govnih.gov Subsequent exposure to this compound in the presence of a copper catalyst results in its covalent attachment via a stable triazole linkage. nih.gov

This method is highly specific, proceeds under mild, aqueous conditions, and does not damage sensitive substrates or the molecule being attached. nih.gov It has been successfully used to immobilize a wide range of molecules, from simple dyes to complex biomolecules like peptides and proteins, onto various substrates, including electrospun nanofibers and exosomes. nih.govnih.govnih.gov The process allows for excellent control over the density and orientation of the immobilized molecules. nih.govnih.gov

Surface MaterialFunctionalization StrategyPurpose of Modification
Glass Substrates Grafting of silanes (e.g., APTES) followed by click reaction with alkyne-functionalized molecules. mdpi.comCreation of photoactive or antimicrobial coatings. mdpi.com
Polymer Microspheres Introduction of azide groups onto the polymer surface, followed by CuAAC. nih.govTailoring surface functionality for specific binding or diagnostic applications. nih.gov
Electrospun Nanofibers Plasma treatment or chemical modification to introduce reactive groups for click chemistry. nih.govPermanent fixation of biomolecules for tissue engineering or biosensing. nih.gov
Exosomes/Liposomes Cross-linking with alkyne groups followed by conjugation to azide-modified molecules. nih.govDevelopment of targeted drug delivery vehicles. nih.gov

The immobilization of this compound can be used to develop specialized coatings. The pendant amine group, once the molecule is attached to a surface via its alkyne end, can impart specific chemical properties to the coating. For example, the secondary amine can be protonated to create a positively charged surface, which can be used to promote cell adhesion or to create antimicrobial surfaces that disrupt negatively charged bacterial membranes. nih.gov

Furthermore, the amine group can serve as a reactive handle for a second layer of functionalization, allowing for the creation of complex, multilayered coatings. This versatility is crucial for developing advanced materials such as non-fouling surfaces for biomedical implants, functionalized sensors, and platforms for controlled cell culture. rsc.orgdrexel.edudrexel.edu The covalent nature of the attachment ensures the durability and long-term performance of these coatings. mdpi.com

Design and Synthesis of Ligands for Metal Coordination Complexes

Propargylamines, the class of compounds to which this compound belongs, are valuable precursors and ligands in coordination chemistry. rsc.orgnih.gov The nitrogen atom of the amine group possesses a lone pair of electrons that can readily coordinate to a metal center, forming a stable metal-ligand complex. nih.gov

The presence of the propargyl (alkyne) group adds another dimension to its coordination behavior. The π-system of the carbon-carbon triple bond can also interact with transition metals, potentially leading to the formation of π-alkyne complexes. rsc.org This dual-coordination capability makes it a versatile ligand for constructing novel metal-organic frameworks (MOFs) and coordination polymers.

Moreover, propargylamines are key reactants in A³ coupling (aldehyde-alkyne-amine) reactions, which are often catalyzed by metals like copper, gold, or zinc. rsc.orgorganic-chemistry.orgnih.gov In these reactions, the amine and alkyne components combine with an aldehyde to form more complex propargylamine (B41283) derivatives. The compound this compound can itself be synthesized via such routes or used as the amine component to create more elaborate ligand structures for catalysis or materials synthesis. acs.orgacs.org

MetalType of Complex/ReactionApplication/Significance
Copper(I) / Copper(II) Catalysts for A³ coupling; formation of Cu(II) complexes. rsc.orgorganic-chemistry.orgEfficient synthesis of diverse propargylamines; recoverable catalysts. rsc.orgnih.gov
Gold(III) Catalyzes three-component coupling in water. organic-chemistry.orgGreen chemistry approach to propargylamine synthesis.
Palladium(II) Formation of tetracationic Pd-pyridyl complexes with amine functionality. nih.govFluorescent materials; analysis of ligand exchange rates. nih.gov
Zinc(II) Mediates solvent-free A³ coupling. organic-chemistry.orgUse of an inexpensive and recyclable catalyst.

Investigation of Chelation Modes and Stoichiometries with Various Metal Centers

The presence of a secondary amine and an ether oxygen atom within the flexible ethylamine (B1201723) backbone of this compound allows it to act as a potential bidentate ligand for a variety of metal centers. The nitrogen atom of the secondary amine and the oxygen atom of the ether can coordinate to a metal ion, forming a stable five-membered chelate ring. The terminal alkyne group can also participate in coordination, particularly with soft transition metals, leading to more complex coordination modes.

The chelation behavior is highly dependent on the nature of the metal ion, its oxidation state, and the reaction conditions. For instance, with late transition metals like copper(I), copper(II), rhodium(I), and gold(I), the amine and alkyne functionalities are known to form stable complexes. The stoichiometry of these complexes can vary, with common ratios being 1:1, 1:2, or 2:1 (ligand:metal), depending on the coordination preferences of the metal and the steric bulk of the ligand.

Table 1: Plausible Chelation Modes of this compound with Different Metal Centers

Metal CenterPotential Coordination SitesPossible Stoichiometries (Ligand:Metal)Notes
Cu(I)N, C≡C1:1, 2:1Copper(I) has a high affinity for soft donors like amines and alkynes.
Cu(II)N, O1:1, 2:1The harder nature of Cu(II) may favor coordination with the amine and ether oxygen.
Rh(I)N, O, C≡C1:1, 2:1Rhodium(I) complexes are known to coordinate with amine and ether ligands in hydroformylation catalysis. acs.orggoogle.comresearchgate.netgoogle.comrsc.org
Au(I)C≡C1:1Gold(I) exhibits strong π-acidity, favoring coordination with the alkyne. organic-chemistry.org
Pd(II)N, C≡C1:1, 2:1Palladium(II) can coordinate with both amine and alkyne functionalities.

This table presents hypothetical chelation modes based on the known coordination chemistry of the functional groups present in this compound and related ligands.

Catalytic Applications of Resulting Metal Complexes (e.g., Hydroamination, Hydroformylation)

The metal complexes of this compound are anticipated to exhibit significant catalytic activity in various organic transformations, leveraging the unique properties of the coordinated metal center and the ligand framework.

Hydroamination: Gold and copper complexes are well-established catalysts for hydroamination reactions, which involve the addition of an N-H bond across a C-C multiple bond. The terminal alkyne in the ligand itself, or other alkyne substrates, can be activated by a coordinated gold(I) or copper(I) center, facilitating the nucleophilic attack of an amine. Copper-catalyzed multicomponent reactions for the synthesis of propargylamines from aldehydes, amines, and terminal alkynes are known, highlighting the potential of such complexes in C-N bond formation. rsc.orgnih.gov

Hydroformylation: Rhodium complexes are paramount in industrial hydroformylation processes, which convert alkenes to aldehydes. The amine and ether functionalities of this compound can act as a bidentate ligand for rhodium, influencing the activity and selectivity of the catalyst. The electronic and steric properties of the ligand play a crucial role in determining the ratio of linear to branched aldehyde products. acs.orggoogle.comresearchgate.netgoogle.comrsc.org The presence of the propargyl group could also offer a handle for catalyst immobilization or further functionalization.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Catalytic ReactionMetal CenterRole of the LigandExpected Outcome
HydroaminationAu(I), Cu(I)Stabilizes the active metal center; the alkyne can be a reactive site.Formation of imines, enamines, or more complex nitrogen-containing heterocycles.
HydroformylationRh(I)Acts as a bidentate (N, O) ligand, tuning the electronic and steric environment of the Rh center.Selective conversion of alkenes to aldehydes. The ligand structure can influence regioselectivity.
Cross-Coupling ReactionsPd(II)Stabilizes the palladium catalyst and can influence its reactivity and selectivity.Formation of C-C and C-heteroatom bonds.

This table is based on established catalytic activities of metal complexes with similar ligand functionalities.

Formation of Supramolecular Assemblies and Dynamic Covalent Materials

The multifunctionality of this compound also makes it an excellent candidate for the construction of higher-order structures through both non-covalent and reversible covalent bonds.

Self-Assembly via Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The secondary amine group in the molecule can act as both a hydrogen bond donor and acceptor, enabling the formation of one-dimensional chains or more complex two- or three-dimensional networks. The terminal alkyne can participate in weak hydrogen bonds and, more significantly, in π-π stacking interactions. nih.govresearchgate.netresearchgate.netnih.gov These stacking interactions, although weaker than covalent bonds, can play a crucial role in the stabilization of supramolecular architectures, leading to the formation of ordered assemblies in the solid state or in solution. nih.govresearchgate.netresearchgate.netnih.gov The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-defined nanostructures with potential applications in sensing, catalysis, and materials science. researchgate.netnih.gov

Exploitation of Reversible Covalent Linkages for Responsive Materials

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. primescholars.comrsc.orgacs.orgnih.govrsc.org The amine and alkyne functionalities of this compound are amenable to several dynamic covalent reactions.

For instance, the reaction of the secondary amine with an aldehyde or ketone can form a dynamic iminium ion linkage. More relevant to the alkyne group, the amino-yne click reaction, which involves the addition of an amine to an activated alkyne, can be reversible under certain conditions, providing a pathway to dynamic polymers. dntb.gov.uaresearchgate.netacs.org This reversibility allows for the creation of "vitrimers," a class of plastics that combine the mechanical properties of thermosets with the reprocessability of thermoplastics. dntb.gov.uaresearchgate.net Materials based on these dynamic covalent bonds can exhibit properties such as self-healing, shape memory, and stimuli-responsiveness, making them highly attractive for applications in soft robotics, drug delivery, and adaptive coatings. nih.govnih.gov

Synthesis and Chemical Characterization of Derivatives and Analogues

Homologation and Isomerization Studies

Homologation, the process of extending a molecule by a repeating unit such as a methylene (B1212753) group (-CH2-), can be applied to the ethyl or methyl groups of Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine to study structure-activity relationships. For instance, extending the N-methyl to an N-ethyl or N-propyl group can be achieved through reductive amination of the corresponding aldehyde with 2-(prop-2-yn-1-yloxy)ethanamine or by direct N-alkylation. A general method for the synthesis of N-methylalkylamines involves the reaction of a primary amine with an aldehyde to form an aldimine, which is then alkylated and hydrolyzed. This approach could be adapted for the synthesis of homologues of the title compound.

Isomerization studies could involve the rearrangement of the propargyl group to an allenic or a conjugated enyne system under basic conditions, or the migration of the double bond in a homologated N-allyl analogue. Such isomerizations would significantly alter the electronic and steric profile of the molecule, leading to derivatives with different reactivity and properties.

Introduction of Diverse Functional Groups for Property Tuning

The chemical reactivity of the core structure allows for the introduction of various functional groups, enabling the fine-tuning of properties such as polarity, reactivity, and binding capabilities.

The aromatic rings of benzyl (B1604629) derivatives of heterocyclic amines can be readily halogenated or nitrated. Although this compound itself lacks an aromatic ring for direct electrophilic substitution, derivatives incorporating an aromatic moiety, for example, N-benzyl-N-[2-(prop-2-yn-1-yloxy)ethyl]amine, could undergo such reactions. For instance, bromination of benzofuran (B130515) derivatives has been reported, yielding compounds with potential biological activity. mdpi.com Similarly, nitro groups can be introduced onto aromatic rings of related structures, as seen in the synthesis of 1-(2-(but-3-ynyl)-5-nitrobenzylidene)-2-methylhydrazine. nih.gov

Derivatization can also occur at the terminal alkyne. For instance, the reaction of the terminal alkyne with electrophilic halogenating agents could yield haloalkynes.

The secondary amine functionality of this compound serves as a key handle for introducing ester, carboxylic acid, and amide groups.

Amide Formation: The most direct method for creating amide derivatives is the reaction of the secondary amine with an acyl chloride or a carboxylic acid activated with a coupling agent. masterorganicchemistry.comambeed.com A variety of coupling agents can be employed, including dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitate amide bond formation under mild conditions. masterorganicchemistry.comnih.gov Boric acid has also been shown to be an effective catalyst for the amidation of carboxylic acids with amines. orgsyn.org

Table 1: Examples of Amide Synthesis from Amines

Amine ReactantAcylating AgentCoupling Agent/CatalystProductReference
Aryl Epoxides and Amines(from epoxide)Ruthenium pincer complexesAmides nih.gov
AminesAcyl Halides-Amides masterorganicchemistry.com
AminesCarboxylic AcidsDCC, EDCAmides masterorganicchemistry.com
Benzylamine4-Phenylbutyric acidBoric AcidN-Benzyl-4-phenylbutanamide orgsyn.org

Ester and Carboxylic Acid Formation: To introduce an ester or carboxylic acid moiety, the secondary amine can be reacted with a molecule containing both the desired functional group and a reactive site for N-alkylation, such as an α-halo ester. For example, reaction with ethyl bromoacetate (B1195939) would yield an N-substituted amino ester. Subsequent hydrolysis of the ester group would provide the corresponding carboxylic acid derivative. The synthesis of amino acid methyl esters is a well-established procedure, often involving the use of trimethylchlorosilane in methanol. mdpi.com This methodology could be adapted to esterify carboxylic acid derivatives of the title compound.

Utilization as a Precursor for Novel Heterocyclic Scaffolds

The propargyl group in this compound is a valuable functional group for the construction of heterocyclic rings. For instance, the terminal alkyne can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, or in transition-metal-catalyzed cyclizations to form various five- and six-membered heterocycles. The biosynthesis and total synthesis of complex alkaloids like ibogaine, which features a heterocyclic core, often involve cyclization reactions of amine precursors, highlighting the potential of amine-containing building blocks in the synthesis of complex nitrogenous heterocycles. wikipedia.org

Exploration of Chiral Analogues and Enantiopure Syntheses

The synthesis of chiral analogues of this compound can be approached by introducing a stereocenter into the molecule. This can be achieved by using chiral starting materials or through asymmetric synthesis. For example, starting from a chiral amino alcohol, one could synthesize an enantiopure version of the title compound. Asymmetric synthesis of aldehydes has been achieved with high enantiomeric excess using chiral alkoxy amines, demonstrating a viable strategy for introducing chirality. uoa.gr

Furthermore, enantiopure N-substituted phenylmorphans have been synthesized starting from chiral intermediates, showcasing methods for preparing optically active amine derivatives. nih.gov The development of enantioselective syntheses for cyclopentane (B165970) β-aminodiesters also provides a potential route to chiral derivatives. mdpi.com These approaches could be adapted to prepare enantiopure analogues of this compound, which would be valuable for studying its stereospecific interactions in various applications.

Future Research Directions and Unexplored Chemical Potential

Integration into Emerging Photochemical or Electrochemical Synthesis Methodologies

The alkyne and amine moieties are prime candidates for activation under photochemical or electrochemical conditions, offering green and efficient alternatives to traditional synthetic methods. rsc.org

Photochemical Reactions: The propargyl group is known to participate in various light-induced transformations. For instance, photoredox catalysis could enable the formation of propargyl radicals from the alkyne, which could then engage in radical-radical cross-coupling reactions to form new C-C bonds under mild conditions. rsc.org Similarly, the tertiary amine can be a target for photochemical activation. acs.org Future research could explore the intramolecular or intermolecular cyclization reactions of this compound, potentially leading to novel heterocyclic scaffolds of interest in medicinal chemistry. researchgate.net

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method to activate molecules. rsc.org The terminal alkyne in Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine can undergo various electrochemical transformations, such as difunctionalization, where two new functional groups are added across the triple bond. acs.org This could include processes like electrosynthesis of disubstituted alkynes or the formation of alkenylsulfonates. acs.orgresearchgate.net Such methods avoid harsh reagents and offer high atom economy, aligning with the principles of sustainable chemistry. rsc.orgacs.org Research into the electrochemical oxidation or reduction of the amine could also yield new synthetic pathways.

Potential Reaction TypeDriving ForcePotential Outcome
Photoredox CatalysisVisible LightC-C bond formation via propargyl radicals
Electrochemical DifunctionalizationElectric CurrentSynthesis of complex alkenes
Oxidative CyclizationElectricity/LightFormation of novel N-heterocycles

Discovery of Novel Catalytic Systems Utilizing this compound as a Ligand or Organocatalyst

The inherent structural features of the molecule suggest dual potential in the realm of catalysis: as a ligand for metal catalysts and as a metal-free organocatalyst.

Ligand for Metal Catalysis: The secondary amine provides a coordination site for transition metals. The combination of the nitrogen donor and the ether oxygen could allow it to act as a bidentate ligand, stabilizing metal centers in various oxidation states. The propargyl group adds another layer of functionality, potentially participating directly in the catalytic cycle or serving as an anchor to immobilize the catalyst on a solid support. researchgate.net Designing chiral versions of this ligand could open pathways to asymmetric catalysis, such as in silver-catalyzed propargylic C-H amination. researchgate.net

Organocatalysis: Secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. nih.gov While the specific structure of this compound is not optimized for classic aminocatalysis, its derivatives could be. Furthermore, the basicity of the amine allows it to function as a Brønsted base catalyst. There is also emerging potential for organocatalytic methods to directly synthesize alkynes, a field where derivatives of this compound could find application. organic-chemistry.org

Development of Innovative Chemical Tools for Non-Biological Conjugation and Tagging Methodologies

The terminal alkyne is an ideal functional handle for "click chemistry," a suite of reactions known for their high efficiency and specificity. sigmaaldrich.com This makes the molecule a prime candidate for development as a chemical tool for labeling and connecting molecules in non-biological contexts.

Click Chemistry Applications: The most prominent application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This compound can be used as an "alkyne tag" to be attached to a molecule of interest. This tagged molecule can then be "clicked" onto another molecule bearing an azide (B81097) group, forming a stable triazole linkage. This is a powerful tool for materials science, for example, in functionalizing polymer surfaces or creating molecularly thin, covalently attached sensor membranes. sigmaaldrich.comacs.org

Non-Biological Conjugation: In materials and polymer chemistry, such conjugation strategies are invaluable. amerigoscientific.comnih.gov For example, this molecule could be used to functionalize nanoparticles, linking them together to create novel composite materials. It could also be used in the synthesis of complex polymer architectures, such as star or graft copolymers, where precise connections between different polymer chains are required. biosyn.com

Computational Design and Predictive Synthesis of Advanced Derivatives with Tailored Chemical Properties

Modern computational chemistry, particularly Density Functional Theory (DFT), offers the ability to predict the properties and reactivity of molecules before they are synthesized in the lab. researchgate.net This predictive power can accelerate the discovery of advanced derivatives of this compound with properties tailored for specific applications.

Predictive Modeling: DFT calculations can be used to model how structural modifications would affect the molecule's electronic properties, such as the HOMO-LUMO gap, which relates to its reactivity and photochemical potential. nih.gov For catalysis, computational studies can predict the binding affinity of the amine group to different metal centers and model the transition states of catalytic reactions to predict which derivatives would be the most efficient catalysts. acs.orgacs.org

Designing for Function: By simulating various derivatives—for instance, by adding aromatic rings, changing the length of the ethyl ether chain, or substituting the N-methyl group—researchers can pre-select the most promising candidates for synthesis. This could be used to fine-tune the molecule for use as a selective ligand, an efficient organocatalyst, or a material precursor with specific electronic or physical properties. nih.gov

Computational MethodPredicted PropertyApplication
Density Functional Theory (DFT)Electronic Structure (HOMO/LUMO)Photochemical/Electrochemical Reactivity
Transition State ModelingReaction Energy BarriersCatalyst Efficiency, Reaction Mechanism
Molecular Electrostatic Potential (MEP)Nucleophilic/Electrophilic SitesReactivity, Intermolecular Interactions

Exploration in Novel Areas of Materials Science, e.g., in Energy Storage or Sensing (based on chemical properties only)

The unique functional groups of this compound provide multiple avenues for its application in advanced materials.

Energy Storage: The ether backbone is reminiscent of polyethylene (B3416737) glycol (PEG), a common component in solid polymer electrolytes for lithium-ion batteries due to its ability to solvate lithium ions. By polymerizing the alkyne group, a polymer with embedded ether chains could be created. The amine groups, if protonated or quaternized, could further enhance ion transport. This suggests a potential role for derivatives in creating novel polymer electrolytes or binders for battery electrodes.

Chemical Sensing: The terminal alkyne is a versatile group for sensor development. It can coordinate with certain metal ions, like copper(I), causing a detectable change in fluorescence or other spectroscopic signals. nih.gov This forms the basis of chemosensors. Additionally, alkyne-tagged molecules are used as Raman probes, where the alkyne's C≡C stretch provides a clear and sharp signal in a region of the spectrum that is free from interference from biological molecules. acs.orgnih.gov The hydrogen on the terminal alkyne can undergo exchange with deuterium, and the rate of this exchange is sensitive to the local chemical environment, providing a mechanism for sensing pH or structural changes in materials. acs.orgnih.gov Solid-supported sensors can also be developed by using the alkyne to "click" the molecule onto a bead or surface. researchgate.net

Q & A

Q. Answer :

  • NMR Spectroscopy : ¹H NMR identifies protons adjacent to the amine (-CH₂NH-) and propargyl ether (-OCH₂C≡CH). ¹³C NMR confirms the alkyne carbon (δ ~70–85 ppm).
  • Mass Spectrometry : GC-MS or ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For solid-state structure determination, use SHELXL for refinement and WinGX for data processing. Anisotropic displacement parameters validate molecular geometry .

Advanced: How does the propargyl ether moiety influence reactivity in click chemistry applications?

Answer :
The alkyne group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. Optimize reactions by:

  • Catalyst System : Use 1 mol% CuSO₄ with 2 mol% sodium ascorbate in t-BuOH/H₂O (1:1).
  • Kinetics : Monitor reaction progress via TLC or in situ IR to track alkyne consumption.
  • Applications : Conjugate with azide-functionalized biomolecules (e.g., proteins) for bioconjugation studies. Competing side reactions (e.g., Glaser coupling) are minimized under anaerobic conditions .

Advanced: What role does this compound play in coordination chemistry, and how do donor atoms affect complex stability?

Answer :
The amine and ether oxygen act as donor atoms, forming chelates with transition metals (e.g., Cu²⁺, Pd²⁺). Key considerations:

  • pH Dependency : Amine protonation (pKa ~9–10) dictates binding efficiency. Conduct potentiometric titrations to determine stability constants.
  • Catalytic Activity : Pd complexes catalyze Sonogashira couplings; optimize ligand-to-metal ratios (1:1 to 2:1) in THF or DCM.
  • Spectroscopic Validation : Use UV-Vis (charge-transfer bands) and cyclic voltammetry (redox peaks) to confirm metal-ligand interactions .

Data Contradiction: How should researchers reconcile conflicting toxicity data for this compound?

Answer :
Discrepancies in GHS classifications (e.g., acute toxicity H302 in vs. limited data elsewhere) require:

  • In Vitro Assays : Perform MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity (IC₅₀ values).
  • Comparative Analysis : Cross-reference SDS entries (e.g., vs. 13) for hazard consistency.
  • Exposure Controls : Implement engineering controls (fume hoods) and PPE (P95 respirators, nitrile gloves) during handling .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

Q. Answer :

  • Solvent Screening : Use vapor diffusion with ethanol/water mixtures (70:30) to grow single crystals.
  • Temperature Gradients : Slow cooling (0.5°C/hr) from 40°C to 4°C reduces lattice defects.
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refinement in SHELXL with Hirshfeld atom correction improves accuracy .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Answer :

  • Ventilation : Use fume hoods with ≥100 fpm face velocity.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. For spills, use absorbent pads and neutralize with 5% acetic acid.
  • Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent degradation .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction systems?

Q. Answer :

  • DFT Calculations : Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to model transition states for alkyne-azide cycloaddition.
  • MD Simulations : CHARMM force fields simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics.
  • Software Tools : ORCA for electronic structure analysis; PyMOL for visualizing molecular interactions .

Q. Tables

Q. Table 1: Comparison of GHS Classifications

SourceAcute Toxicity (Oral)Skin IrritationRespiratory Hazard
(Indagoo)H302 (Cat. 4)H315 (Cat. 2)H335 (Cat. 3)
(Key Organics)Not classifiedNot classifiedNot classified

Q. Table 2: Optimized CuAAC Reaction Conditions

ParameterOptimal Value
Catalyst Loading1 mol% CuSO₄
Solventt-BuOH/H₂O (1:1)
Temperature25°C
Reaction Time12–16 hr

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.